2-(5-methylpyridin-3-yl)prop-2-en-1-ol
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Overview
Description
2-(5-methylpyridin-3-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a methyl group at the 5-position and a propen-1-ol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyridine-3-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylpyridin-3-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-methylpyridin-3-yl)prop-2-enal or 2-(5-methylpyridin-3-yl)prop-2-enoic acid.
Reduction: Formation of 2-(5-methylpyridin-3-yl)propan-1-ol or 2-(5-methylpyridin-3-yl)propane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(5-methylpyridin-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methylpyridin-3-yl)prop-2-yn-1-ol
- 2-(5-methylpyridin-3-yl)prop-2-en-1-amine
- 2-(5-methylpyridin-3-yl)prop-2-en-1-thiol
Uniqueness
2-(5-methylpyridin-3-yl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
2763760-45-6 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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